α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol Dihydrochloride α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185293-30-4
VCID: VC0116436
InChI: InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H
SMILES: COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl
Molecular Formula: C14H24Cl2N2O3
Molecular Weight: 339.3 g/mol

α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol Dihydrochloride

CAS No.: 1185293-30-4

Reference Standards

VCID: VC0116436

Molecular Formula: C14H24Cl2N2O3

Molecular Weight: 339.3 g/mol

α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol Dihydrochloride - 1185293-30-4

CAS No. 1185293-30-4
Product Name α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol Dihydrochloride
Molecular Formula C14H24Cl2N2O3
Molecular Weight 339.3 g/mol
IUPAC Name 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Standard InChI InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H
Standard InChIKey AHQSZWAUFWJKAI-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl
Canonical SMILES COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl
Synonyms RS 88681 Dihydrochloride; α-[(2-methoxyphenoxy)methyl]-1-Piperazineethanol Hydrochloride (1:2); Ranolazine Impurity C;
PubChem Compound 18593271
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator